molecular formula C21H18ClN3OS B11203152 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11203152
M. Wt: 395.9 g/mol
InChI Key: MFDAHGGKHLRNOQ-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its complex structure, which includes a chlorophenyl group, an imidazo[2,1-b][1,3]thiazole ring, and a dimethylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole ring: This can be achieved by reacting 4-chlorophenyl isothiocyanate with 2-aminothiazole under appropriate conditions.

    Acylation: The resulting imidazo[2,1-b][1,3]thiazole intermediate is then acylated with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazoles.

Scientific Research Applications

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
  • 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
  • 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may enhance its binding affinity to certain targets compared to other similar compounds.

Properties

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C21H18ClN3OS/c1-13-3-8-17(9-14(13)2)23-20(26)10-18-12-27-21-24-19(11-25(18)21)15-4-6-16(22)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,23,26)

InChI Key

MFDAHGGKHLRNOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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